molecular formula C14H12N2O3S2 B13372458 4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide

4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide

Cat. No.: B13372458
M. Wt: 320.4 g/mol
InChI Key: ZSZKLLBAZRNBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 2-aminothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide include:

Properties

Molecular Formula

C14H12N2O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

4-methoxy-N-(1,3-thiazol-2-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C14H12N2O3S2/c1-19-12-6-7-13(11-5-3-2-4-10(11)12)21(17,18)16-14-15-8-9-20-14/h2-9H,1H3,(H,15,16)

InChI Key

ZSZKLLBAZRNBJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.